ATR Kinase‑Mediated Anticancer Activity: Cross‑Study Comparison with 7‑Hydroxy Analog 3a
The 7‑hydroxy analog 3a (3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one) was evaluated in the 2022 Molecules study for ATR kinase inhibition. At a single concentration of 10 µM, compound 3a reduced HCT116 cell viability to ~70% and HeLa cell viability to ~65% after 72 h, as measured by MTT assay [1]. The target compound, bearing a 4‑methoxybenzoate ester in place of the 7‑OH, has not been tested in this assay; however, the esterification abolishes the hydrogen‑bond donor capacity and introduces a ~130 Da increase in molecular weight and a calculated logP increase of ~1.5 units, which is predicted to alter both cellular permeability and ATR binding pose [2]. Direct activity cannot be inferred without dedicated testing.
| Evidence Dimension | HCT116 cell viability at 10 µM, 72 h (MTT assay) |
|---|---|
| Target Compound Data | Not determined in the published study |
| Comparator Or Baseline | 7‑Hydroxy analog 3a: HCT116 viability ≈ 70% of control; HeLa viability ≈ 65% of control (single‑point, 10 µM) |
| Quantified Difference | Unknown; esterification is expected to reduce hydrogen‑bonding and alter PK properties, but no head‑to‑head data exist |
| Conditions | HCT116 and HeLa cells, 10 µM compound, 72 h incubation, MTT endpoint |
Why This Matters
Procurement of the exact 4‑methoxybenzoate ester is essential to reproduce or extend the published SAR, because the 7‑hydroxy analog 3a shows only moderate single‑point activity and the ester‑modified derivative may exhibit a shifted potency‑selectivity profile.
- [1] Frasinyuk, M. et al. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules 2022, 27(14), 4637. Figure 2 and Table 1. View Source
- [2] Calculated physicochemical properties (logP, MW) based on SMILES input to SwissADME. No experimental logP for target compound is available. View Source
